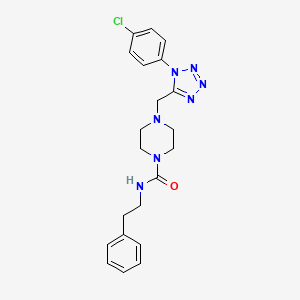

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide

CAS No.: 1049436-01-2

Cat. No.: VC4151526

Molecular Formula: C21H24ClN7O

Molecular Weight: 425.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049436-01-2 |

|---|---|

| Molecular Formula | C21H24ClN7O |

| Molecular Weight | 425.92 |

| IUPAC Name | 4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide |

| Standard InChI | InChI=1S/C21H24ClN7O/c22-18-6-8-19(9-7-18)29-20(24-25-26-29)16-27-12-14-28(15-13-27)21(30)23-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,30) |

| Standard InChI Key | OFKOORCWFLFBMD-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4 |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C20H23ClN6O |

| Molecular Weight | 414.89 g/mol |

| Functional Groups | Tetrazole, Piperazine, Amide |

| Key Structural Features | Chlorophenyl, Phenethyl Substituents |

Structural Features and Significance

The compound's structure includes:

-

Tetrazole Ring: Known for its bioisosteric properties, the tetrazole ring mimics carboxylic acids in drug design.

-

Chlorophenyl Group: Enhances lipophilicity and may contribute to receptor binding.

-

Piperazine Core: Frequently found in drugs due to its versatility in interacting with biological targets.

-

Phenethyl Substituent: Adds hydrophobicity and potential receptor specificity.

These features suggest the compound could serve as a scaffold for designing drugs targeting receptors or enzymes.

Synthesis Pathway

While specific synthesis details for this compound are not directly available, general approaches to similar structures involve:

-

Functionalization of the tetrazole ring via alkylation or arylation.

-

Coupling reactions to attach the piperazine moiety using reagents like carbodiimides.

-

Introduction of the phenethyl group through reductive amination or similar methods.

Potential Applications in Medicinal Chemistry

This compound's structure suggests several possible applications:

-

Antimicrobial Activity: Tetrazole derivatives often exhibit antibacterial or antifungal properties due to their ability to disrupt microbial enzymes.

-

CNS Activity: Piperazine derivatives are commonly found in central nervous system (CNS) drugs, including antipsychotics and antidepressants.

-

Anti-inflammatory Potential: Tetrazoles can act as bioisosteres for carboxylic acids in nonsteroidal anti-inflammatory drugs (NSAIDs).

Research Findings and Pharmacological Insights

Although no direct studies on this specific compound were identified, related compounds with similar scaffolds have been explored for:

-

Binding Affinity Studies: Molecular docking indicates tetrazole-containing compounds can bind effectively to enzyme active sites or receptors .

-

Anticancer Properties: Piperazine derivatives have shown activity against various cancer cell lines .

-

Antimicrobial Screening: Compounds with chlorophenyl groups have demonstrated broad-spectrum antimicrobial activity .

Challenges and Future Directions

Despite its promising structure:

-

The compound's pharmacokinetics (absorption, distribution, metabolism, excretion) remain unexplored.

-

Toxicological profiles need to be evaluated to ensure safety.

Future research should focus on:

-

Synthesizing and characterizing the compound.

-

Conducting in vitro and in vivo biological assays.

-

Exploring structure-activity relationships (SAR) to optimize efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume